

A Comparative Guide to the Structure-Activity Relationships of Triazole-Based Inhibitors

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Compound of Interest

Compound Name: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
CAS No.: 167626-57-5
Cat. No.: B1423311

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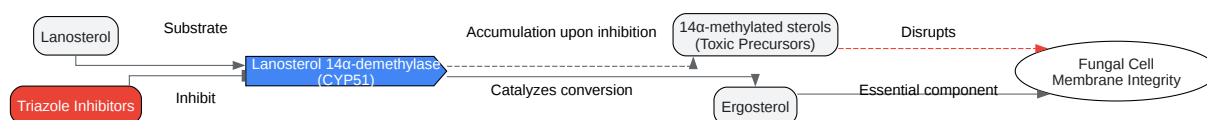
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of triazole-based inhibitors, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere listing of facts, this document delves into the causality behind experimental choices and provides a framework for the rational design of next-generation therapeutic agents. The content is structured into two primary therapeutic areas where triazole scaffolds have demonstrated significant clinical and investigational impact: Antifungal Agents and Anticancer Agents.

Part 1: Triazole-Based Antifungal Agents

Theazole class of drugs, particularly the triazoles, represents a cornerstone in the management of fungal infections.[1] Their efficacy stems from the specific and potent inhibition of a crucial fungal enzyme, setting them apart from their host's cellular machinery.

The Biological Target: Lanosterol 14 α -Demethylase (CYP51)

The primary target for triazole antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase, commonly known as CYP51.[2][3] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][5] CYP51 catalyzes the oxidative removal of the 14 α -methyl group from lanosterol.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane.[3] This disruption of membrane integrity and function ultimately inhibits fungal growth and replication, leading to a fungistatic effect.[2]



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Ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Comparative Structure-Activity Relationship (SAR) of Antifungal Triazoles

The antifungal activity of triazoles is critically dependent on the coordination of the N4 nitrogen of the 1,2,4-triazole ring with the heme iron atom in the active site of CYP51.[7] However, the overall potency, spectrum of activity, and pharmacokinetic properties are dictated by the substituents attached to the core structure. Fluconazole, a widely used first-generation triazole, serves as an excellent scaffold for understanding these relationships.[7][8]

- **The Triazole Moiety:** The presence of at least one 1,2,4-triazole ring is essential for activity. Fluconazole's structure, featuring a bis-triazole propan-2-ol backbone, is a key characteristic. [7] Replacing one of the triazolyl moieties can significantly alter activity. For instance, substitution with a 4-amino-3-mercapto-1,2,4-triazole motif has been explored, leading to compounds with varied antifungal profiles.[9]

- The Phenyl Group: The 2,4-difluorophenyl group of fluconazole is a critical pharmacophore that engages in hydrophobic interactions within the active site of CYP51.[10]
 - Halogen Substitution: Dichloro substitution on the phenyl ring has been shown to confer potent activity against a range of yeasts, including *Candida albicans* and *Cryptococcus neoformans*.[9] The position and nature of the halogen can fine-tune the activity spectrum. For example, 2,4-dichloro substitution has been found to be more effective against certain *Candida* species.[11]
 - Other Substitutions: The introduction of different substituents on the phenyl ring can modulate the compound's electronic and steric properties, thereby influencing its binding affinity.
- The Propan-2-ol Backbone: The tertiary alcohol group in fluconazole is crucial for its binding affinity and selectivity. Modifications to this central core are generally detrimental to activity. However, linking different functional groups through this backbone has been a strategy to develop novel analogs. For example, the synthesis of fluconazole analogues bearing a urea functionality has led to compounds with broad-spectrum activity, even against fluconazole-resistant strains.[12]

The evolution from first-generation triazoles like fluconazole to second- and third-generation agents like voriconazole and posaconazole involves modifications that expand the antifungal spectrum and overcome resistance. These advanced generations often feature more complex and extended side chains that provide additional contact points within the larger and more adaptive active site of CYP51 from different fungal species, such as molds.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fluconazole and some of its analogs against various fungal strains. Lower MIC values indicate higher potency.

Compound/Analog	Modification	Fungal Strain	MIC ($\mu\text{g/mL}$)	Reference
Fluconazole	Parent Drug	Candida albicans (ATCC 90028)	0.5 - 4	[11]
Analog 7d	2,4-dichloro substitution on phenyl	Candida albicans (ATCC 90028)	0.125	[11]
Analog 8b	Benzylthio functionality on one triazole ring	Candida albicans (Fluconazole-susceptible)	0.063 - 1	[8]
Analog 8e	Benzylthio functionality on one triazole ring	Candida parapsilosis (Fluconazole-resistant)	0.063 - 16	[8]
Analog 10h	Dichloro substitutions on both phenyl rings	Cryptococcus neoformans	2 - 8	[9]
Urea Analog 8b	Urea functionality introduced	Candida krusei (ATCC 6258)	0.5	[12]
Urea Analog 8c	Urea functionality introduced	Candida albicans (Fluconazole-resistant)	0.5	[12]

Experimental Protocols

This protocol outlines a general method for synthesizing 1,2,3-triazole-containing fluconazole analogs, a common strategy in modern medicinal chemistry.[10]

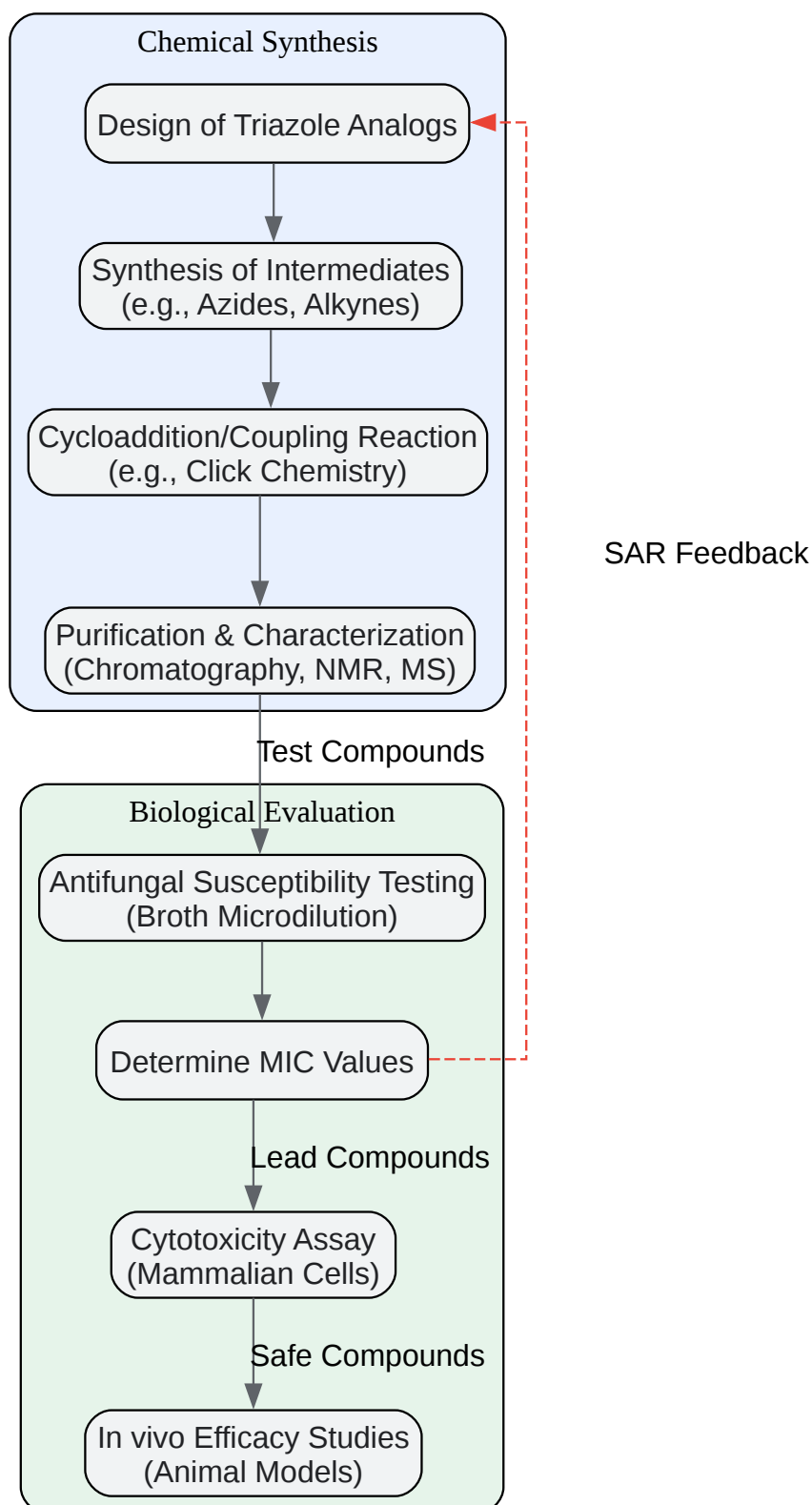
- Synthesis of the Azide Intermediate:
 - Dissolve the starting material containing a suitable leaving group (e.g., a bromo or tosyl group) in a polar aprotic solvent like DMSO.

- Add sodium azide (NaN_3 , 1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide intermediate.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
 - In a reaction vessel, dissolve the azide intermediate (1 equivalent) and a terminal alkyne (1 equivalent) in a mixture of t-butanol and water (1:1).
 - Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, 0.1 equivalents).
 - Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).
 - Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole analog.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

- Preparation of Inoculum:
 - Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Drug Dilution:
 - Prepare a stock solution of the triazole inhibitor in DMSO.
 - Perform serial two-fold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate.[2] The final concentrations typically range from 0.125 to 64 $\mu\text{g/mL}$.[2]
 - Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
- Inoculation and Incubation:
 - Add the prepared fungal inoculum to each well containing the serially diluted drug.
 - Incubate the microtiter plate at 35°C for 24-48 hours.
- Endpoint Determination (MIC Reading):
 - The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically $\geq 50\%$ reduction) compared to the growth control well. [2] This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).



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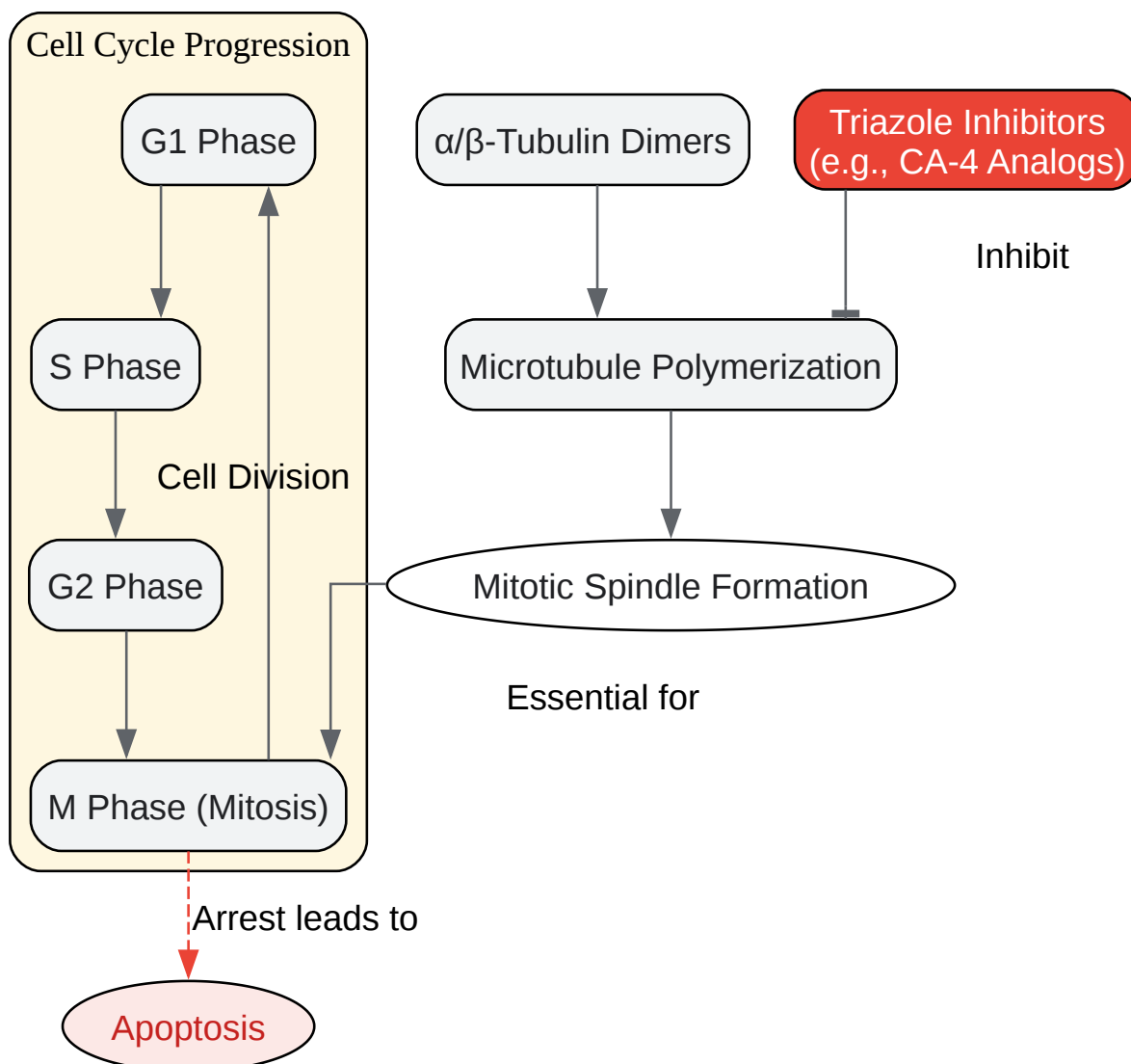
Workflow for the development and evaluation of antifungal triazole inhibitors.

Part 2: Triazole-Based Anticancer Agents

The versatility of the triazole scaffold has made it a privileged structure in the design of anticancer agents.^[5] Triazole-containing molecules have been developed to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis, by inhibiting key proteins such as tubulin and protein kinases.

Target I: Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α - and β -tubulin heterodimers.^[13] They are essential for the formation of the mitotic spindle during cell division.^[14] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.^[9] Triazole derivatives have been designed as inhibitors of tubulin polymerization, often mimicking the cis-conformation of natural products like combretastatin A-4 (CA-4) to bind to the colchicine-binding site on β -tubulin.^{[1][15]}



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Mechanism of action of triazole-based tubulin polymerization inhibitors.

The design of triazole-based tubulin inhibitors often revolves around a trimethoxyphenyl 'A' ring, which mimics the A-ring of colchicine and CA-4, and a variable 'B' ring, connected by a triazole linker.

- The Triazole Linker: The 1,2,4-triazole or 1,2,3-triazole ring serves as a bioisosteric replacement for the cis-double bond of CA-4, locking the molecule in a conformation favorable for binding to the colchicine site.[1][16] The choice between 1,2,4- and 1,2,3-

triazole isomers and their substitution pattern can influence the dihedral angle between the A and B rings, affecting binding affinity.

- The 'A' Ring (Trimethoxyphenyl): The 3,4,5-trimethoxyphenyl group is a highly conserved feature in this class of inhibitors and is crucial for potent activity.[17] These methoxy groups form key hydrogen bonds and hydrophobic interactions within the colchicine binding pocket.
- The 'B' Ring: The nature of the B-ring offers a wide scope for modification to enhance potency and selectivity.
 - Halogenation: Introduction of halogens like fluorine, chlorine, or bromine on the B-ring often enhances antiproliferative activity. For example, an indole-based triazole with a bromine-substituted phenyl B-ring (compound 7i) was found to be a more potent tubulin inhibitor than CA-4.[16]
 - Heterocyclic Rings: Replacing the phenyl B-ring with heterocyclic moieties like indole can lead to highly potent compounds. The N-methyl-5-indolyl group, in particular, has been shown to confer optimal properties.[15]
 - Additional Functional Groups: The addition of functionalities like an oxime group can further enhance anticancer activity, potentially by acting as a nitric oxide (NO) releasing moiety or by forming additional hydrogen bonds in the binding site.[16]

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative triazole-based tubulin inhibitors against tubulin polymerization and cancer cell lines.

Compound	Key Features	Tubulin IC ₅₀ (μM)	Cancer Cell Line	GI ₅₀ /IC ₅₀ (μM)	Reference
CA-4	Reference Drug	8.33 ± 0.29	-	-	[[16]]
Compound 7i	Indole/1,2,4-triazole, Bromo on B-ring, Oxime	3.03 ± 0.11	MDA-MB-231	1.85 - 5.76	[[16]]
Compound 7j	Indole/1,2,4-triazole, Chloro on B-ring, Oxime	6.26 ± 0.15	MDA-MB-231	2.45 - 5.23	[[16]]
Compound 11a	5-amino-1,2,4-triazole scaffold	9.4	HeLa	-	[[17]]
Compound 9j	cis-stilbene-1,2,3-triazole	4.51	HCT-116	3.25 ± 1.04	[[18]]
Compound 7	N-methyl-5-indolyl B-ring	Potent Inhibition	HCT-116	GI ₅₀ = 0.003	[[15]]

Target II: Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Consequently, they are major targets for cancer therapy. Triazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and Aurora-A kinase, by competing with ATP for its binding site.[19][20][21]

The development of triazole-based kinase inhibitors focuses on achieving high affinity for the ATP-binding pocket of the target kinase while maintaining selectivity over other kinases.

- **The Triazole Core:** The triazole ring can act as a scaffold to orient key pharmacophoric groups or as a hydrogen bond acceptor/donor, interacting with the hinge region of the kinase. Both 1,2,3- and 1,2,4-triazole cores have been successfully employed.[19][20]
- **Hinge-Binding Moiety:** A key feature of many kinase inhibitors is a group that forms hydrogen bonds with the "hinge" region connecting the N- and C-lobes of the kinase domain. For triazole-based inhibitors, this can be the triazole ring itself or an adjacent functional group.
- **Substituents Targeting Hydrophobic Pockets:** The substituents on the triazole ring are designed to occupy specific hydrophobic pockets within the ATP-binding site.
 - For EGFR inhibitors, hybridization of the triazole with pyridine or pyrimidine scaffolds has proven effective in enhancing binding affinity.[19]
 - In the case of Src kinase inhibitors, molecular docking studies have guided the synthesis of 1,4-disubstituted 1,2,3-triazoles, where specific substitutions are designed to fit the enzyme's active site.[20]
 - For Aurora-A kinase inhibitors, bioisosteric replacement of a pyrazole ring in a known inhibitor with a 1,2,4-triazole led to compounds with low to submicromolar IC₅₀ values.[21]

The table below summarizes the IC₅₀ values of various triazole-based inhibitors against their respective kinase targets.

Compound	Target Kinase	Kinase IC ₅₀ (nM)	Cancer Cell Line	Antiproliferative IC ₅₀ (μM)	Reference
Erlotinib	EGFR	421 ± 30	A-549	4.32 ± 0.27	[19]
Compound 16	EGFR	480 ± 32	A-549	9.89 ± 0.93	[19]
Compound 27	EGFR	390 ± 30	A-549	8.28 ± 0.26	[19]
Compound 3m	Src Kinase	Significant Inhibition	-	-	[20]

Compound 8c | BRAF / EGFR | - / 3600 | - | - | [\[22\]](#) | | JNJ-7706621 | Aurora-A | - | - | - | [\[21\]](#) | |
Analog 1d | Aurora-A | 100 | - | - | [\[21\]](#) |

Experimental Protocols

This protocol describes a method for synthesizing 1,2,4-triazoles, which are common scaffolds for kinase inhibitors.[\[7\]](#)

- Hydrazone Formation:
 - Dissolve an appropriate aldehyde (1 equivalent) and a substituted hydrazine (1 equivalent) in ethanol.
 - Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.
 - The resulting hydrazone precipitate is typically collected by filtration and washed with cold ethanol.
- Oxidative Cyclization:
 - In a sealed tube, combine the hydrazone (1 equivalent), an aliphatic or aromatic amine (2 equivalents), and iodine (I₂, 0.2 equivalents) as a catalyst in DMSO.
 - Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere.
 - After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
 - Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
 - Purify the crude product by column chromatography to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.

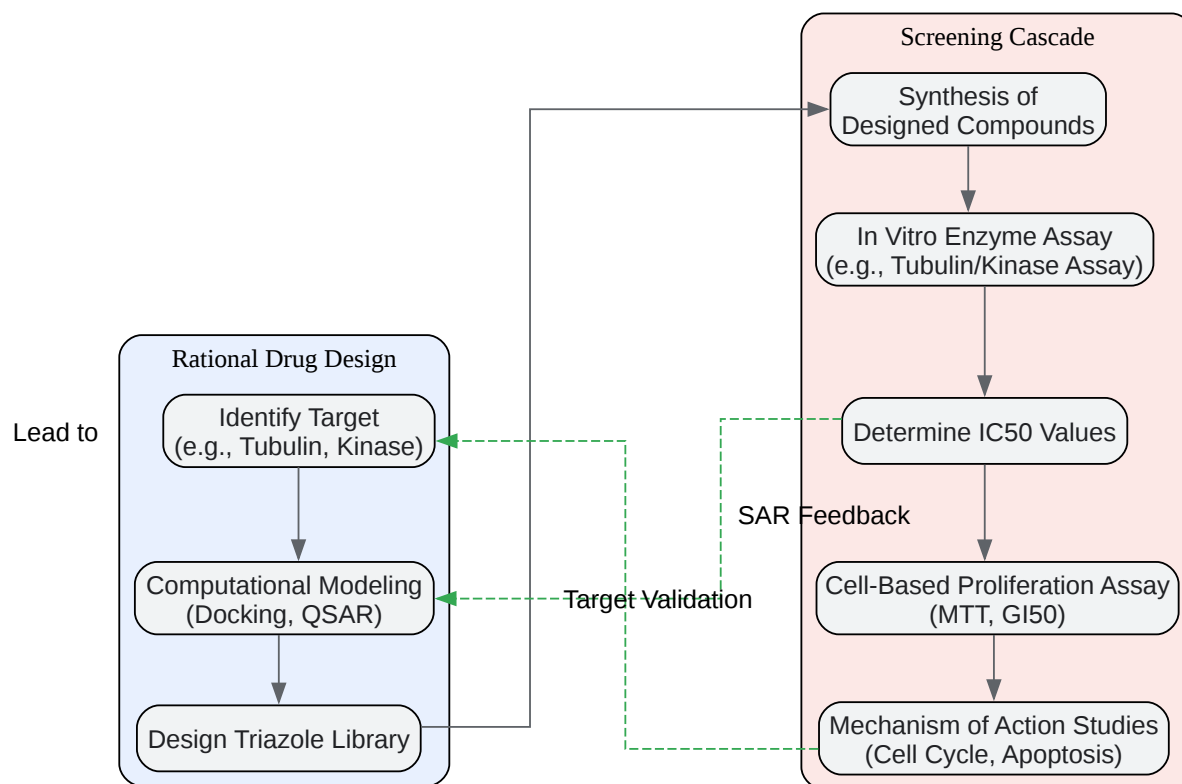
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[\[4\]](#)[\[13\]](#)

- Reagent Preparation:
 - Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
 - Supplement the buffer with 1 mM GTP, 15% glycerol (to promote polymerization), and a fluorescent reporter that binds to polymerized microtubules.[\[13\]](#)
- Assay Procedure:
 - Pre-warm a 96-well black microplate to 37°C.
 - Add 5 µL of the test compound (serially diluted), positive controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), or vehicle control (e.g., DMSO) to the appropriate wells.
 - Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
- Data Acquisition and Analysis:
 - Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
 - Measure the fluorescence intensity every minute for 60-90 minutes.
 - Plot fluorescence intensity versus time. Inhibitors will decrease the rate and extent of polymerization, resulting in a lower fluorescence signal compared to the vehicle control.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[\[3\]](#)[\[23\]](#)

- Reagent Preparation:
 - Prepare serial dilutions of the triazole inhibitor in DMSO.

- Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Kinase Reaction:
 - In a 96-well plate, add the serially diluted inhibitor or DMSO control.
 - Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Add a Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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Workflow for the discovery and preclinical evaluation of anticancer triazole inhibitors.

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